4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one is an organic compound characterized by its unique bicyclic structure, which includes a tert-butyl group and a ketone functional group. The molecular formula is , and it features a fused indene system that contributes to its chemical properties and reactivity. This compound is of interest in various fields, including organic chemistry and medicinal chemistry, due to its potential biological activities and applications.
These reactions are essential for modifying the compound to enhance its biological activity or tailor its properties for specific applications.
Research indicates that 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one exhibits various biological activities. It has been studied for its potential as an acetylcholinesterase inhibitor, which is relevant in the context of neurodegenerative diseases like Alzheimer's disease. Additionally, compounds with similar structures have shown antimicrobial properties, suggesting that this compound may also possess antibacterial or antifungal activities . Further studies are needed to fully elucidate its pharmacological profile.
The synthesis of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one typically involves:
These methods are crucial for producing the compound in sufficient yield and purity for further study or application.
4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one has several potential applications:
Interaction studies involving 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one have focused on its binding affinity with various biological targets. For instance, studies on similar compounds have demonstrated their ability to interact with acetylcholinesterase and other enzymes involved in metabolic pathways. Understanding these interactions is critical for assessing the compound's therapeutic potential and safety profile .
Several compounds share structural similarities with 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one. Notable examples include:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 6-(tert-Butyl)-2,3-dihydro-1H-inden-1-one | Similar indene structure with a different substitution pattern | Exhibits antimicrobial activity |
| Indane derivatives | Variations on the indane structure | Known for diverse biological activities |
| 5-tert-butylindole | Indole structure with a tert-butyl group | Potential applications in pharmaceuticals |
The uniqueness of 4-(tert-Butyl)-2,3-dihydro-1H-inden-1-one lies in its specific combination of structural features and functional groups that may confer distinct biological activities not observed in other similar compounds.
The systematic IUPAC name for this compound is 4-(2-methylpropan-2-yl)-2,3-dihydro-1H-inden-1-one, reflecting the tert-butyl substituent at the 4-position of the indanone scaffold. Its molecular formula is C₁₃H₁₆O, with a molecular weight of 188.26 g/mol.
The molecule consists of a bicyclic framework:
X-ray crystallography of analogous compounds confirms that the tert-butyl group adopts a equatorial conformation relative to the bicyclic system, minimizing steric strain.